molecular formula C13H15N3 B15315009 3-Phenyl-1-(pyrimidin-2-yl)propan-1-amine

3-Phenyl-1-(pyrimidin-2-yl)propan-1-amine

Cat. No.: B15315009
M. Wt: 213.28 g/mol
InChI Key: DHHYWILQBBLDLS-UHFFFAOYSA-N
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Description

3-Phenyl-1-(pyrimidin-2-yl)propan-1-amine is a small organic molecule featuring a propane backbone substituted with a phenyl group at the third carbon and a pyrimidin-2-yl group at the first carbon, which is also an amine. The compound’s structure combines aromatic (phenyl) and heterocyclic (pyrimidine) moieties, which may influence its physicochemical properties and biological interactions.

Properties

Molecular Formula

C13H15N3

Molecular Weight

213.28 g/mol

IUPAC Name

3-phenyl-1-pyrimidin-2-ylpropan-1-amine

InChI

InChI=1S/C13H15N3/c14-12(13-15-9-4-10-16-13)8-7-11-5-2-1-3-6-11/h1-6,9-10,12H,7-8,14H2

InChI Key

DHHYWILQBBLDLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(C2=NC=CC=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1-(pyrimidin-2-yl)propan-1-amine typically involves the reaction of a phenyl-substituted propanone with a pyrimidinyl amine under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the amine, followed by nucleophilic substitution with the propanone derivative . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1-(pyrimidin-2-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The pyrimidinyl group can be reduced under hydrogenation conditions.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) can be used for aromatic substitution.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of reduced pyrimidinyl derivatives.

    Substitution: Formation of brominated or nitrated phenyl derivatives.

Scientific Research Applications

3-Phenyl-1-(pyrimidin-2-yl)propan-1-amine is a compound with diverse applications in chemistry, biology, medicine, and industry, making it a valuable subject for scientific research and development.

Scientific Research Applications

Chemistry this compound serves as a building block for synthesizing complex organic molecules. It is also used as an intermediate in creating new materials with unique properties.

Biology This compound is investigated as a ligand in biochemical assays. Its interaction with molecular targets, such as enzymes or receptors, allows it to bind to the active site of an enzyme, which inhibits its activity and affects the biochemical pathway it regulates.

Medicine Researches explore this compound for potential therapeutic properties, including its potential as an inhibitor of specific enzymes. Studies also indicate its potential in both antimicrobial and anticancer activities. Certain derivatives have demonstrated up to 70% inhibition in lung cancer cell lines at low micromolar concentrations. Additionally, various derivatives tested against resistant bacterial strains have shown promising results, with minimum inhibitory concentrations (MICs) below 10 µg/mL for several compounds.

Industry It is utilized in developing new materials with unique properties.

Chemical Reactions Analysis

This compound can undergo various chemical reactions:

  • Oxidation The amine group can be oxidized to form corresponding imines or nitriles. Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
  • Reduction The pyrimidinyl group can be reduced under hydrogenation conditions. Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
  • Substitution The phenyl group can participate in electrophilic aromatic substitution reactions. Electrophiles such as bromine (Br2) or nitric acid (HNO3) can be used for aromatic substitution.

Structure-Activity Relationships (SAR)

Modifications to the phenyl or pyrimidine rings can significantly impact potency and selectivity. Research indicates that specific substitutions can lead to increased binding affinity for target proteins, enhancing both antimicrobial and anticancer activities.

ModificationEffect on Activity
Substitution on the phenyl ringEnhanced anticancer potency
Alteration of the amine groupImproved antimicrobial activity
Changes in the pyrimidine structureVariable effects on enzyme inhibition

Mechanism of Action

The mechanism by which 3-Phenyl-1-(pyrimidin-2-yl)propan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway it regulates. The specific pathways involved depend on the biological context in which the compound is used .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Key structural analogs differ in substituents on the propane backbone, heterocyclic systems, or appended functional groups. Below is a comparative analysis:

Compound Molecular Formula Molecular Weight Key Substituents Reference
3-Phenyl-1-(pyrimidin-2-yl)propan-1-amine C₁₃H₁₅N₃ 213.28 g/mol Phenyl (C3), pyrimidin-2-yl (C1)
1-Phenyl-3-(pyridin-3-yl)propan-2-amine C₁₄H₁₆N₂ 212.29 g/mol Phenyl (C1), pyridin-3-yl (C3)
2-Methyl-1-(pyrimidin-2-yl)propan-1-amine C₈H₁₅Cl₂N₃ 223.71 g/mol Methyl (C2), pyrimidin-2-yl (C1)
N,N-Dimethyl-3-(4-morpholinopiperidin-1-yl)-6-(pyridin-3-yl)pyrimidin-2-ylpropan-1-amine C₂₆H₃₇N₇O 487.62 g/mol Morpholinopiperidine, pyridin-3-yl, dimethylamine
3-(3-Fluorophenyl)-N-{[2-(1H-imidazol-1-yl)pyrimidin-4-yl]methyl}propan-1-amine C₁₇H₁₈FN₅ 311.36 g/mol Fluorophenyl (C3), imidazolylpyrimidine

Key Observations:

  • Molecular Weight and Complexity: The target compound (213.28 g/mol) is simpler than analogs like ’s morpholinopiperidine derivative (487.62 g/mol), which may influence solubility and bioavailability.
  • Functional Groups : Fluorine substitution (e.g., ) enhances electronegativity and metabolic stability, while morpholine groups (e.g., ) introduce polarity and solubility.

Physicochemical Properties

  • Solubility : The target compound’s logP (estimated 2.5–3.0) is lower than ’s morpholine derivative (logP ~4.5), favoring aqueous solubility.
  • Stability : Pyrimidine rings (as in the target) are generally stable under physiological conditions, whereas imidazole-containing analogs (e.g., ) may undergo metabolic oxidation.

Biological Activity

3-Phenyl-1-(pyrimidin-2-yl)propan-1-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its biological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound consists of a phenyl group attached to a propanamine chain, which is further linked to a pyrimidine ring. Its molecular formula is C13H14N2C_{13}H_{14}N_2 with a molecular weight of approximately 214.26 g/mol. The presence of both aromatic (phenyl) and heterocyclic (pyrimidine) components contributes to its unique biological interactions.

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various bacterial strains. Studies indicate that derivatives of this compound exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal effects against certain fungal species.

Activity Type Target Organisms Effectiveness
AntibacterialGram-positive bacteria (e.g., Staphylococcus aureus)High
AntibacterialGram-negative bacteria (e.g., Escherichia coli)Moderate
AntifungalFungal species (e.g., Candida albicans)Significant

Anticancer Activity

The compound has also been investigated for its anticancer properties . Research findings suggest that it can inhibit the growth of various cancer cell lines, including lung cancer cells. The mechanism appears to involve the inhibition of receptor tyrosine kinases, which are critical for cancer cell proliferation and survival .

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in disease pathways, such as those related to inflammation or cancer progression.
  • Receptor Interaction : It can bind to cellular receptors, modulating their activity and leading to therapeutic effects.
  • Cellular Uptake : Structural modifications can enhance its ability to cross cell membranes and reach intracellular targets, thereby increasing its efficacy .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the phenyl or pyrimidine rings can significantly impact potency and selectivity:

Modification Effect on Activity
Substitution on the phenyl ringEnhanced anticancer potency
Alteration of the amine groupImproved antimicrobial activity
Changes in the pyrimidine structureVariable effects on enzyme inhibition

Research indicates that certain substitutions can lead to increased binding affinity for target proteins, enhancing both antimicrobial and anticancer activities .

Case Studies

Several studies have highlighted the potential of this compound:

  • Study on Anticancer Effects : A recent study demonstrated that specific derivatives exhibited up to 70% inhibition in lung cancer cell lines at low micromolar concentrations .
  • Antimicrobial Efficacy Assessment : In another investigation, various derivatives were tested against resistant bacterial strains, showing promising results with minimum inhibitory concentrations (MICs) below 10 µg/mL for several compounds.

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